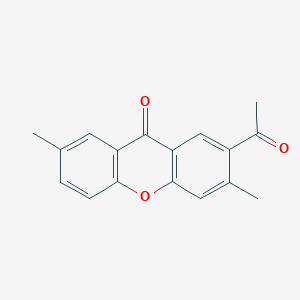
3-Nitrooxymethyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrooxymethyl-benzoic acid is a chemical compound with the molecular formula C8H7NO5. It is characterized by a benzene ring substituted with a nitrooxy methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrooxymethyl-benzoic acid typically involves the nitration of oxymethyl-benzoic acid. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature and pressure to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with continuous monitoring of reaction parameters to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitrooxymethyl-benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
3-Nitrooxymethyl-benzoic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
3-Nitrooxymethyl-benzoic acid is similar to other nitro-substituted benzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid. its unique nitrooxy methyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the nitrooxy group can influence the compound's stability, solubility, and biological activity.
Comparaison Avec Des Composés Similaires
2-Nitrobenzoic acid
4-Nitrobenzoic acid
3-Nitrobenzoic acid
3-Nitrooxymethyl-benzoic acid (the compound of interest)
Propriétés
Numéro CAS |
646511-09-3 |
|---|---|
Formule moléculaire |
C8H7NO5 |
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
3-(nitrooxymethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO5/c10-8(11)7-3-1-2-6(4-7)5-14-9(12)13/h1-4H,5H2,(H,10,11) |
Clé InChI |
SPZQKUARGGNELK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)CO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)





![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
